4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-bromo-3-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-3-methyl-1H-pyrazol-1-yl-propanone, which is then reacted with 1-methyl-N~5~-propyl-1H-pyrazole-5-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo group.
3-Methyl-1H-pyrazole: A pyrazole derivative with a methyl group.
1-Methyl-N~5~-propyl-1H-pyrazole-5-carboxamide: A pyrazole derivative with a carboxamide group.
Uniqueness
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and propanoyl groups, along with the pyrazole core, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-2-methyl-N-propylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN6O2/c1-5-6-17-15(24)13-12(7-18-21(13)4)19-14(23)10(3)22-8-11(16)9(2)20-22/h7-8,10H,5-6H2,1-4H3,(H,17,24)(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZUYNWOGEJMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C(C)N2C=C(C(=N2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.